molecular formula C15H13N3OS B3031401 4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 306936-88-9

4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B3031401
CAS RN: 306936-88-9
M. Wt: 283.4 g/mol
InChI Key: UQYPEQICHUHUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained much attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of triazole derivatives that have been widely studied for their biological activities.

Scientific Research Applications

Synthesis and Characterization

  • The compound 4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol has been synthesized and characterized in various studies. For instance, Singh and Kandel (2013) synthesized a similar triazole derivative and characterized it using physical parameters, chromatographic methods, and spectroscopic methods (Singh & Kandel, 2013).

Biological Activities

  • Triazole derivatives have been reported to exhibit a broad spectrum of biological activities. This includes antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity. These properties make triazole derivatives promising for research into their chemical structure and biological activity (Aksyonova-Seliuk et al., 2018).

Chemical Properties

  • The compound and its derivatives have been studied for their physical and chemical properties. For instance, Aksyonova-Seliuk et al. (2016) investigated the effects of 5-(4-(tret-butyl)phenyl)-4-R-amino-4H-1,2,4-triazole-3-thiols on thiopental-sodium narcosis in laboratory rats (Aksyonova-Seliuk et al., 2016).

Pharmaceutical Applications

  • Some triazole derivatives have been screened for their antianxiety activity. Wadher et al. (2015) found that certain derivatives were active as antianxiety compounds (Wadher et al., 2015).

Corrosion Inhibition

  • Triazole derivatives have been studied for their corrosion inhibition properties. Quraishi and Ansari (2003) investigated the influence of triazole derivatives on the inhibition of corrosion of mild steel in formic acid (Quraishi & Ansari, 2003).

Antimicrobial Activities

  • Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bayrak et al. (2009) synthesized new derivatives and screened them for antimicrobial activities, finding several compounds with good or moderate activity (Bayrak et al., 2009).

Antitumor and Antioxidant Activities

  • The antitumor and antioxidant activities of triazole derivatives have also been a subject of research. Behalo et al. (2017) synthesized triazole derivatives and evaluated their antitumor and antioxidant activities, demonstrating potent to weak activities (Behalo et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 4-benzyloxyphenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling “4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol”.

Future Directions

As this compound is used in laboratory settings , future research could focus on exploring its potential applications in various fields such as medicinal chemistry, materials science, and others. Further studies could also aim to elucidate its synthesis, mechanism of action, and detailed physical and chemical properties.

Mechanism of Action

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c20-15-17-16-11-18(15)13-6-8-14(9-7-13)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYPEQICHUHUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370757
Record name 4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306936-88-9
Record name 4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.